Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized from various substrates through heterocyclization . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .
Chemical Reactions Analysis
Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structures. For example, Ethyl 2-thiopheneacetate has a boiling point of 119-121 °C/23 mmHg and a density of 1.134 g/mL at 25 °C .
Scientific Research Applications
Synthesis and Anticancer Activity
Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate and its derivatives have been synthesized and studied for their potential anticancer properties. For instance, the chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have shown activity in various biological systems, with the S-isomer being more potent than the R-isomer. These compounds have been evaluated for their antimitotic effects, binding with cellular tubulin, and inducing cell cycle arrest at mitosis in experimental models, showcasing their potential as antineoplastic agents (Temple & Rener, 1992).
Molecular Structure and Interactions
The molecular structure and interactions of related compounds, such as N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, have been investigated to understand their chemical behavior and potential biological applications. These studies reveal intricate intramolecular hydrogen bonding patterns and crystal structures, which can inform the design of new therapeutic agents (Dolzhenko et al., 2010).
Antifilarial and Antineoplastic Agents
Further research into ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives has demonstrated significant growth inhibition in cell lines, pointing to their use as antifilarial and antineoplastic agents. These compounds interfere with mitotic spindle function, leading to an accumulation of cells in mitosis and indicating a potential mechanism of action against cancer and parasitic infections (Ram et al., 1992).
Carcinogenicity Studies
The compound and its related substances, such as ethyl carbamate (urethane), have been evaluated for their carcinogenic potential. These assessments are crucial for understanding the safety profile of chemicals and their implications for human health, informing regulatory decisions and public health policies (Baan et al., 2007).
Mechanism of Action
Target of Action
Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate is a thiophene-based compound . Thiophene derivatives have been recognized as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Future Directions
Properties
IUPAC Name |
ethyl N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-19-15(18)16-10-12-8-9-13(20-12)14(17)11-6-4-3-5-7-11/h3-9,14,17H,2,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQNERCKVDTCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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